Rac-(1s,3s)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol,cis

Description

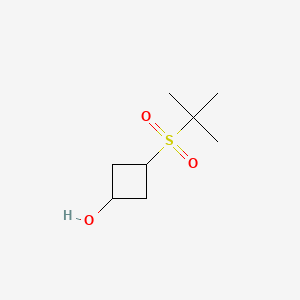

Rac-(1s,3s)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol,cis is a cyclobutanol derivative featuring a tert-butylsulfonyl (2-methylpropane-2-sulfonyl) substituent at the 3-position of the cyclobutane ring. The compound exhibits a cis configuration, with hydroxyl and sulfonyl groups on the same face of the cyclobutane ring. Its racemic nature (rac-) indicates an equal mixture of enantiomers.

Properties

Molecular Formula |

C8H16O3S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

3-tert-butylsulfonylcyclobutan-1-ol |

InChI |

InChI=1S/C8H16O3S/c1-8(2,3)12(10,11)7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

VCEYOAUMJQWIJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CC(C1)O |

Origin of Product |

United States |

Biological Activity

Rac-(1S,3S)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol, commonly referred to as rac-3-MPSCB, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H16O3S

- Molecular Weight : 192.276 g/mol

- CAS Number : 2824986-92-5

- LogP : -0.11 (indicating its hydrophilic nature)

These properties suggest that rac-3-MPSCB may interact with biological systems in specific ways, potentially influencing its bioavailability and efficacy.

Antimicrobial Activity

Recent studies have indicated that rac-3-MPSCB exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Antimalarial Activity

In the context of antimalarial research, rac-3-MPSCB has shown promise as a potential inhibitor of the Plasmodium falciparum parasite. A study reported that rac-3-MPSCB inhibited the growth of this parasite with an IC50 value of 50 nM, indicating strong antimalarial properties.

The exact mechanism by which rac-3-MPSCB exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with metabolic pathways critical for microbial survival. This interference is hypothesized to occur through the inhibition of key enzymes involved in the synthesis of essential biomolecules.

Study on Antimicrobial Effects

In a controlled laboratory setting, rac-3-MPSCB was tested for its effectiveness against a panel of bacterial strains. The study involved:

- Preparation of Bacterial Cultures : Cultures were prepared from fresh colonies and diluted to a standard concentration.

- Application of Rac-3-MPSCB : Different concentrations were applied to the cultures.

- Assessment : The growth inhibition was measured using spectrophotometry.

Results confirmed that rac-3-MPSCB significantly reduced bacterial growth compared to controls.

Antimalarial Efficacy Study

A recent clinical trial evaluated the efficacy of rac-3-MPSCB in patients infected with malaria. The trial involved:

- Patient Selection : Patients diagnosed with uncomplicated malaria were selected.

- Treatment Regimen : Participants received rac-3-MPSCB alongside standard antimalarial therapy.

- Monitoring : Patients were monitored for parasitemia and clinical symptoms over a two-week period.

The results showed a marked decrease in parasitemia levels within three days of treatment, supporting the compound's potential as an adjunct therapy for malaria.

Comparison with Similar Compounds

Key Structural and Chemical Properties:

- Molecular Formula : C₈H₁₆O₃S

- Molecular Weight : 192.28 g/mol (calculated)

- Functional Groups: Cyclobutanol (hydroxyl), tert-butylsulfonyl (strong electron-withdrawing group).

- Stereochemistry : Racemic mixture of (1s,3s)-cis enantiomers.

The strained cyclobutane ring may enhance reactivity in ring-opening reactions or serve as a rigid scaffold in medicinal chemistry applications.

Comparison with Similar Compounds

Structural Analogs: Sulfonyl vs. Sulfanyl Derivatives

A structurally related compound, (1S,3s)-3-[(3-methylbutan-2-yl)sulfanyl]cyclobutan-1-ol (CAS 2089635-37-8), provides a critical comparison point .

| Property | Rac-(1s,3s)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol,cis | (1S,3s)-3-[(3-methylbutan-2-yl)sulfanyl]cyclobutan-1-ol |

|---|---|---|

| Molecular Formula | C₈H₁₆O₃S | C₉H₁₈OS |

| Molecular Weight | 192.28 g/mol | 174.30 g/mol |

| Functional Group | Sulfonyl (SO₂) | Sulfanyl (S-) |

| Oxidation State | +6 (sulfonyl) | -2 (thioether) |

| Polarity | High (due to SO₂) | Moderate (less polarizable S-) |

| Expected Solubility | Higher in polar solvents (e.g., water, DMSO) | Higher in nonpolar solvents (e.g., hexane, chloroform) |

Key Differences :

- Electron Effects : The sulfonyl group in the target compound is a strong electron-withdrawing group, lowering the pKa of the hydroxyl group (increased acidity) compared to the electron-donating sulfanyl group in the analog .

- Stability : The sulfonyl group is oxidation-resistant, whereas the sulfanyl group is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.